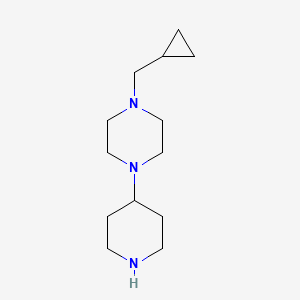

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

CAS No.: 688020-08-8

Cat. No.: VC2563621

Molecular Formula: C13H25N3

Molecular Weight: 223.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688020-08-8 |

|---|---|

| Molecular Formula | C13H25N3 |

| Molecular Weight | 223.36 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine |

| Standard InChI | InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2 |

| Standard InChI Key | GPGWBUYBPSBFGD-UHFFFAOYSA-N |

| SMILES | C1CC1CN2CCN(CC2)C3CCNCC3 |

| Canonical SMILES | C1CC1CN2CCN(CC2)C3CCNCC3 |

Introduction

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a heterocyclic organic compound belonging to the class of piperazines and piperidines. It features a piperazine core substituted with both a cyclopropylmethyl group and a piperidin-4-yl group, contributing to its unique chemical properties and biological activities. The compound is identified by the CAS number 688020-08-8 and is noted for its potential biological activities, particularly in receptor modulation and enzyme inhibition.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine generally involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through nucleophilic substitution, where the nucleophilic piperazine attacks the electrophilic carbon of cyclopropylmethyl chloride, leading to the formation of the desired product. The final step involves the formation of the dihydrochloride salt by reacting the free base form of the compound with hydrochloric acid.

Biological Activities and Potential Applications

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine exhibits significant biological activity, particularly as a modulator of neurotransmitter receptors. Studies indicate that this compound can influence synaptic transmission and may have implications for developing treatments for anxiety and other neurological disorders. The compound's interaction with biological targets can modulate receptor activity, leading to various physiological effects, such as influencing neuronal signaling pathways relevant to mood regulation and cognition.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine | C13H24N3 | 234.34 g/mol |

| 1-(Cyclopropylmethyl)piperazine dihydrochloride | C8H18Cl2N2 | 213.15 g/mol |

| 1-Methylpiperazine | C5H12N2 | 100.16 g/mol |

| N-[4-(Cyclopropylmethyl)piperazin-1-carbonyl]phenylquinoline-8-sulfonamide | C21H26ClN3O3S | 421.97 g/mol |

The distinct combination of cyclopropylmethyl and piperidinyl substitutions on the piperazine core sets 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine apart from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.

Research Findings and Future Directions

Research into the interactions of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine with various biological targets has revealed its role as a modulator of neurotransmitter receptors. Further investigations are ongoing to elucidate its full pharmacological profile and potential side effects. The compound's potential applications in neurology and psychiatry are being explored, given its structural similarity to known pharmacophores in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume